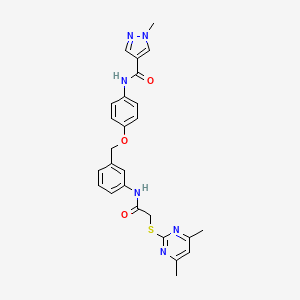
Sirt2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirt2-IN-6 is a potent and selective inhibitor of the enzyme Sirtuin 2 (SIRT2). Sirtuin 2 is a member of the sirtuin family of proteins, which are NAD±dependent deacetylases involved in various cellular processes, including aging, transcription, and stress resistance. Sirtuin 2, in particular, has been implicated in the regulation of cell cycle progression, genome stability, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sirt2-IN-6 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Sirt2-IN-6 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Sirt2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity and inhibition of Sirtuin 2.
Biology: Investigates the role of Sirtuin 2 in cellular processes such as aging, cell cycle regulation, and stress response.
Medicine: Explores potential therapeutic applications in neurodegenerative diseases, cancer, and metabolic disorders by modulating Sirtuin 2 activity.
Industry: Utilized in the development of new drugs targeting Sirtuin 2 and related pathways.
Mechanism of Action
Sirt2-IN-6 exerts its effects by binding to the active site of Sirtuin 2, inhibiting its deacetylase activity. This inhibition prevents the removal of acetyl groups from lysine residues on target proteins, thereby affecting various cellular processes. The molecular targets of this compound include microtubular proteins such as α-tubulin, which play a role in cell division and proliferation .
Comparison with Similar Compounds
Similar Compounds
AGK2: Another selective inhibitor of Sirtuin 2 with a different chemical structure.
SirReal2: A potent and selective inhibitor of Sirtuin 2 with a unique binding mode.
Tenovin-6: A dual inhibitor of Sirtuin 1 and Sirtuin 2 with anticancer properties.
Uniqueness of Sirt2-IN-6
This compound is unique due to its high selectivity and potency for Sirtuin 2, as well as its stability and water solubility. These features make it a valuable tool for studying Sirtuin 2 functions and developing potential therapeutics .
Properties
Molecular Formula |
C26H26N6O3S |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-[4-[[3-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]phenyl]methoxy]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H26N6O3S/c1-17-11-18(2)29-26(28-17)36-16-24(33)30-22-6-4-5-19(12-22)15-35-23-9-7-21(8-10-23)31-25(34)20-13-27-32(3)14-20/h4-14H,15-16H2,1-3H3,(H,30,33)(H,31,34) |
InChI Key |
NPUWKDPBMLZNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC(=C2)COC3=CC=C(C=C3)NC(=O)C4=CN(N=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


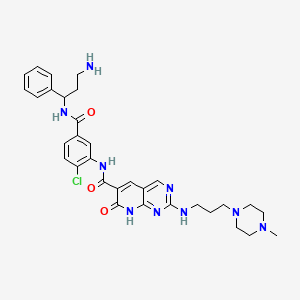
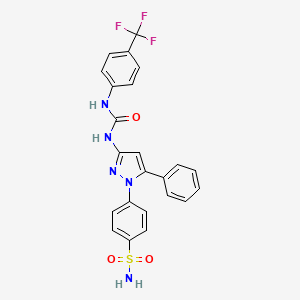
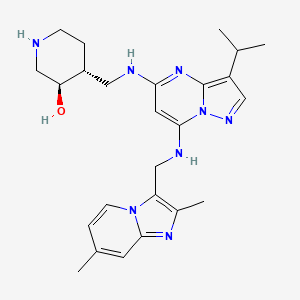
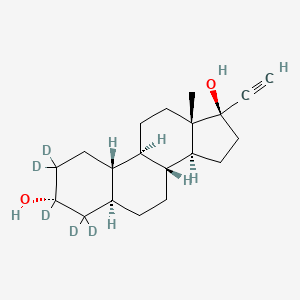
![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
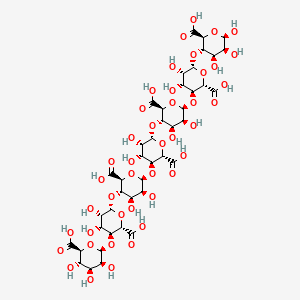
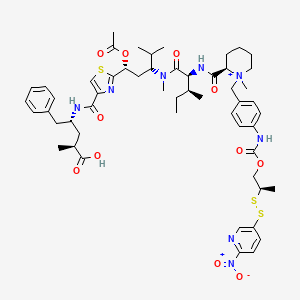
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
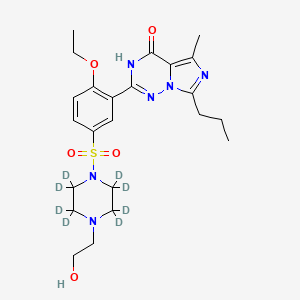
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
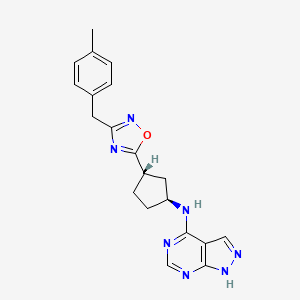
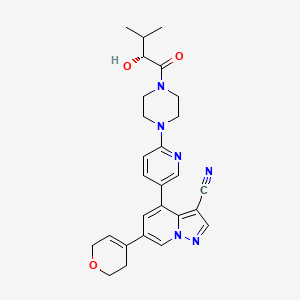
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
